molecular formula C15H17N3O3 B4942458 {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile

{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile

Cat. No. B4942458
M. Wt: 287.31 g/mol
InChI Key: DZLMGZKUMANCAO-UHFFFAOYSA-N
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Description

{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile, also known as DPA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPA belongs to the class of pyrrolidine-based compounds and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are essential for cell cycle progression. By inhibiting CDKs, {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has been shown to have a variety of biochemical and physiological effects. Studies have shown that {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile can inhibit the activity of CDKs, induce cell cycle arrest and apoptosis, and reduce the production of reactive oxygen species (ROS). {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile in scientific research is its unique chemical structure and properties. {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has been shown to have potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. However, one of the main limitations of using {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile. One of the main areas of research is the development of new drugs and therapies based on {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile. Studies have shown that {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. Another area of research is the study of the mechanism of action of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile. Further studies are needed to fully understand how {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile works at the molecular level and to identify its targets and signaling pathways. Finally, studies are needed to optimize the synthesis method of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile to improve its solubility and bioavailability in vivo.
Conclusion:
In conclusion, {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has been shown to have potent anti-cancer, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies. However, further studies are needed to fully understand the mechanism of action of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile and to optimize its synthesis method for in vivo applications.

Synthesis Methods

{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile can be synthesized using a variety of methods, including one-pot synthesis, multi-step synthesis, and microwave-assisted synthesis. One of the most commonly used methods for synthesizing {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile is the one-pot synthesis method, which involves the reaction of 4-propoxybenzaldehyde, pyrrolidine, and acetonitrile in the presence of a catalyst. This method is simple, efficient, and cost-effective, making it a popular choice for synthesizing {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile.

Scientific Research Applications

{[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has been extensively studied for its potential applications in scientific research. One of the most promising applications of {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile is in the field of cancer research. Studies have shown that {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. {[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]amino}acetonitrile has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases, such as arthritis.

properties

IUPAC Name

2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-2-9-21-12-5-3-11(4-6-12)18-14(19)10-13(15(18)20)17-8-7-16/h3-6,13,17H,2,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZLMGZKUMANCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323474
Record name 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642617
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

[2,5-Dioxo-1-(4-propoxy-phenyl)-pyrrolidin-3-ylamino]-acetonitrile

CAS RN

499100-21-9
Record name 2-[[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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